molecular formula C20H19N7 B2613379 3-Phenyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine CAS No. 2380183-87-7

3-Phenyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine

Cat. No.: B2613379
CAS No.: 2380183-87-7
M. Wt: 357.421
InChI Key: YDCZIQJPERKMON-UHFFFAOYSA-N
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Description

  • The pyrazolo[1,5-a]pyrazine core is further reacted with piperazine derivatives under suitable conditions to form the desired piperazine ring structure.
  • Functionalization and Final Assembly

    • The final steps involve the introduction of the pyridazine ring and phenyl group through various coupling reactions and functional group transformations.
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure efficient production.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 3-Phenyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine typically involves multi-step organic reactions

    Chemical Reactions Analysis

    Types of Reactions

    3-Phenyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

      Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

    Common Reagents and Conditions

      Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

      Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

      Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

    Major Products Formed

    The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

    Scientific Research Applications

    3-Phenyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine has several scientific research applications:

    Mechanism of Action

    The mechanism of action of 3-Phenyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

    Comparison with Similar Compounds

    Similar Compounds

    Uniqueness

    3-Phenyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a pyridazine ring with a pyrazolo[1,5-a]pyrazine moiety and a piperazine ring makes it a versatile compound for various research and industrial applications.

    Properties

    IUPAC Name

    4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H19N7/c1-2-4-16(5-3-1)17-6-7-19(24-23-17)25-12-14-26(15-13-25)20-18-8-9-22-27(18)11-10-21-20/h1-11H,12-15H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YDCZIQJPERKMON-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C4=NC=CN5C4=CC=N5
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H19N7
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    357.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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